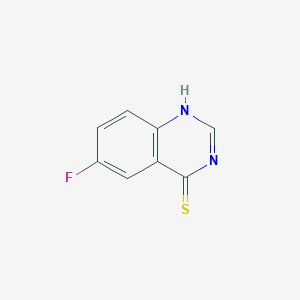
7-Iodo-6-methyl-4(1H)-quinolinone
概要
説明
7-Iodo-6-methyl-4(1H)-quinolinone: is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-6-methyl-4(1H)-quinolinone typically involves the iodination of 6-methyl-1H-quinolin-4-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the quinoline ring. The reaction conditions often include the use of iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar iodination techniques. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, reaction time, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
化学反応の分析
Types of Reactions
7-Iodo-6-methyl-4(1H)-quinolinone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
7-Iodo-6-methyl-4(1H)-quinolinone has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific functionalities.
作用機序
The mechanism of action of 7-Iodo-6-methyl-4(1H)-quinolinone involves its interaction with various molecular targets. The iodine atom can enhance the compound’s ability to bind to specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation .
類似化合物との比較
Similar Compounds
6-Methyl-1H-quinolin-4-one: Lacks the iodine atom, which may result in different biological activities and reactivity.
7-Bromo-6-methyl-1H-quinolin-4-one: Similar structure with bromine instead of iodine, potentially leading to different chemical and biological properties.
7-Chloro-6-methyl-1H-quinolin-4-one: Chlorine substitution may alter the compound’s reactivity and interactions with biological targets.
Uniqueness
The presence of the iodine atom in 7-Iodo-6-methyl-4(1H)-quinolinone makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can enhance the compound’s binding affinity to certain biological targets, potentially leading to improved efficacy in medicinal applications .
特性
分子式 |
C10H8INO |
|---|---|
分子量 |
285.08 g/mol |
IUPAC名 |
7-iodo-6-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8INO/c1-6-4-7-9(5-8(6)11)12-3-2-10(7)13/h2-5H,1H3,(H,12,13) |
InChIキー |
BDEZSSRBHHIWPU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1I)NC=CC2=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methyl-2,7-dihydro-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B8509685.png)













